molecular formula C9H15NOS B12094548 3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol CAS No. 93448-52-3

3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol

Cat. No.: B12094548
CAS No.: 93448-52-3
M. Wt: 185.29 g/mol
InChI Key: DPMUEXCTKATIIG-UHFFFAOYSA-N
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Description

3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol can be achieved through several methods. One common synthetic route involves the reaction of thiophene with ethylamine, followed by the addition of propanol. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like palladium on carbon . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Mechanism of Action

Properties

CAS No.

93448-52-3

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

3-(1-thiophen-2-ylethylamino)propan-1-ol

InChI

InChI=1S/C9H15NOS/c1-8(10-5-3-6-11)9-4-2-7-12-9/h2,4,7-8,10-11H,3,5-6H2,1H3

InChI Key

DPMUEXCTKATIIG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NCCCO

Origin of Product

United States

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